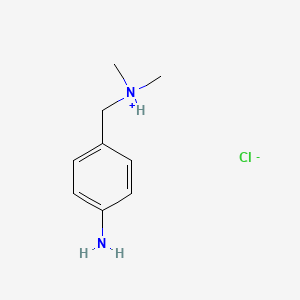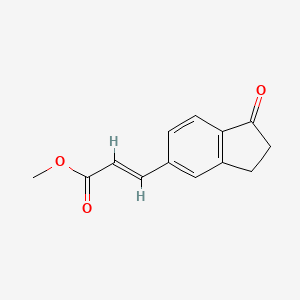
methyl (2E)-3-(1-oxo-2,3-dihydro-1H-inden-5-yl)-2-propenoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2E)-3-(1-oxo-2,3-dihydro-1H-inden-5-yl)-2-propenoate is an organic compound characterized by its unique structure, which includes an indene moiety and a propenoate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-(1-oxo-2,3-dihydro-1H-inden-5-yl)-2-propenoate typically involves the condensation of 1-oxo-2,3-dihydro-1H-indene-5-carbaldehyde with methyl acrylate. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as piperidine or pyridine can be used to accelerate the reaction, and solvent systems like ethanol or methanol are often employed to facilitate the process.
化学反应分析
Types of Reactions
Methyl (2E)-3-(1-oxo-2,3-dihydro-1H-inden-5-yl)-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
- Carboxylic acids and ketones from oxidation.
- Alcohols from reduction.
- Various substituted derivatives from nucleophilic substitution.
科学研究应用
Methyl (2E)-3-(1-oxo-2,3-dihydro-1H-inden-5-yl)-2-propenoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers and advanced materials due to its reactive functional groups.
作用机制
The mechanism by which methyl (2E)-3-(1-oxo-2,3-dihydro-1H-inden-5-yl)-2-propenoate exerts its effects involves interactions with various molecular targets. The compound can act as a Michael acceptor, participating in conjugate addition reactions with nucleophiles. This property makes it useful in the modification of biomolecules and the development of enzyme inhibitors. The indene moiety can also interact with biological receptors, influencing cellular pathways and signaling mechanisms.
相似化合物的比较
Similar Compounds
- Methyl (2E)-3-(1-oxo-2,3-dihydro-1H-inden-4-yl)-2-propenoate
- Methyl (2E)-3-(1-oxo-2,3-dihydro-1H-inden-6-yl)-2-propenoate
- Ethyl (2E)-3-(1-oxo-2,3-dihydro-1H-inden-5-yl)-2-propenoate
Uniqueness
Methyl (2E)-3-(1-oxo-2,3-dihydro-1H-inden-5-yl)-2-propenoate is unique due to its specific substitution pattern on the indene ring, which influences its reactivity and interaction with other molecules. This distinct structure allows for selective reactions and applications that may not be achievable with similar compounds.
属性
IUPAC Name |
methyl (E)-3-(1-oxo-2,3-dihydroinden-5-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-16-13(15)7-3-9-2-5-11-10(8-9)4-6-12(11)14/h2-3,5,7-8H,4,6H2,1H3/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCGXIXJBWJJJK-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC2=C(C=C1)C(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC2=C(C=C1)C(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
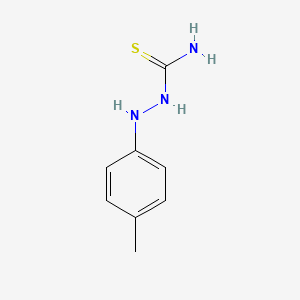
![2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane](/img/structure/B7789978.png)
![4-amino-3H-pyrido[2,3-d]pyrimidin-5-one](/img/structure/B7789983.png)
![3-[2-(2,4,6-trichlorophenyl)hydrazinyl]indole-2-thione](/img/structure/B7789987.png)
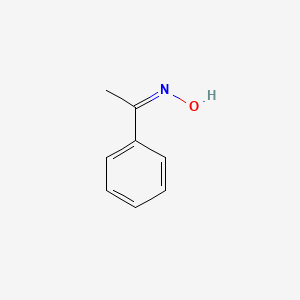
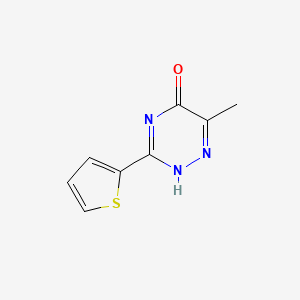
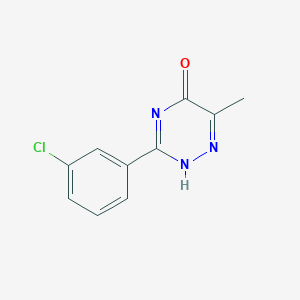
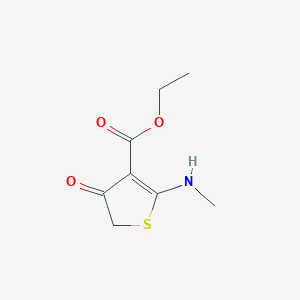
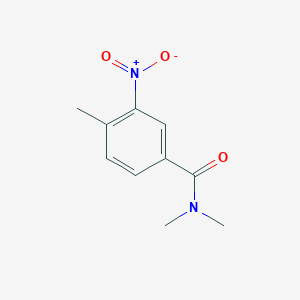
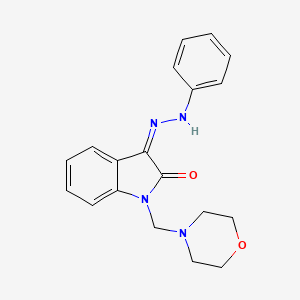
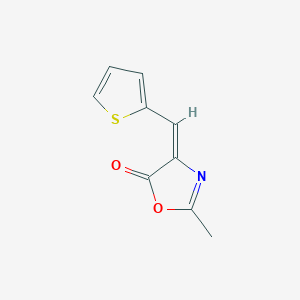
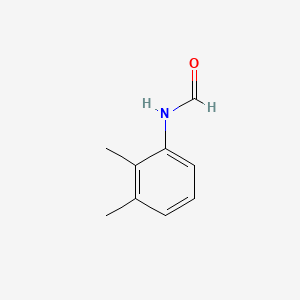
![2-Methyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylsulfanyl]-propionic acid tert-butyl ester](/img/structure/B7790035.png)
